

Benzyl Cinnamate: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl cinnamate is an aromatic ester with a rich history in the fragrance and flavor industries, prized for its sweet, balsamic, and floral notes.[1][2] Beyond its organoleptic properties, this compound is gaining attention in the scientific community for its potential therapeutic applications, including anti-inflammatory, antibacterial, and antifungal activities.[3][4][5] This technical guide provides an in-depth overview of the chemical and physical properties of **benzyl cinnamate**, detailed experimental protocols for its synthesis and purification, and an exploration of its known and potential biological activities.

Chemical and Physical Properties

Benzyl cinnamate is the ester formed from the reaction of benzyl alcohol and cinnamic acid.[4] It exists as a white to pale yellow crystalline solid at room temperature.[2][6] The trans-isomer is the more common form.[1]

Identifiers and Molecular Characteristics



Property	Value	Reference(s)
IUPAC Name	benzyl (2E)-3-phenylprop-2- enoate	[6]
Synonyms	Cinnamein, Benzyl 3- phenylpropenoate	[6]
CAS Number	103-41-3	[2]
Molecular Formula	C16H14O2	[7]
Molecular Weight	238.28 g/mol	[7]
Appearance	White to pale yellow solid	[2][6]
Odor	Sweet, balsamic, floral	[2]

Physical and Chemical Constants

Property	Value	Reference(s)
Melting Point	34-37 °C	[6]
Boiling Point	195-200 °C at 5 mmHg	[6]
Density	~1.1 g/cm ³	[7]
Flash Point	>112 °C (>233.6 °F)	[8]
logP (o/w)	3.8 - 4.1	[2][7]

Solubility



Solvent	Solubility	Reference(s)
Water	Insoluble	[6]
Ethanol	Soluble (125 g/L)	[6]
Diethyl Ether	Soluble	[1]
Glycerin	Insoluble	[6]
Propylene Glycol	Insoluble	[6]
Oils	Soluble	[1]
DMSO	50 mg/mL	[3]

Spectroscopic Data ¹H NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 16.0 Hz, 1H), 7.48-7.46 (m, 2H), 7.39-7.31 (m, 8H), 6.47 (d, J = 16.0 Hz, 1H), 5.23 (s, 2H).[2]

¹³C NMR Spectroscopy

• ¹³C NMR (100 MHz, CDCl₃): δ 166.56, 144.99, 135.94, 134.19, 130.18, 128.73, 128.44, 128.13, 128.09, 127.95, 117.73, 66.17.[2]

Infrared (IR) Spectroscopy

An IR spectrum for **benzyl cinnamate** is available through the NIST WebBook.[9] Key absorptions are expected for the C=O stretch of the ester, C=C stretch of the alkene and aromatic rings, and C-O stretching.

Experimental Protocols Synthesis of Benzyl Cinnamate via Fischer Esterification

This protocol is adapted from a documented procedure.[1]

Materials:



- Cinnamic acid (22.8 g, 1.1 mol equiv)
- Benzyl alcohol (14.5 mL)
- Toluene (52 mL)
- Concentrated sulfuric acid (0.5 mL)
- Diethyl ether (~40 mL)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution
- Anhydrous calcium chloride

Equipment:

- Round-bottom flask
- Dean-Stark trap
- Condenser
- · Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator (optional)
- Vacuum distillation apparatus

Procedure:

 To a flask equipped with a 20 mL Dean-Stark trap and a condenser, add 52 mL of toluene and 0.5 mL of concentrated sulfuric acid.

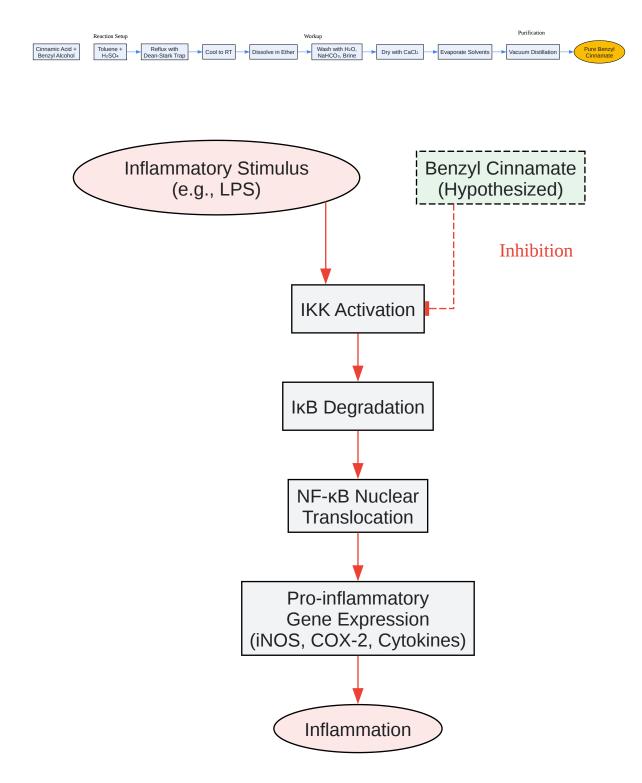
Foundational & Exploratory





- Reflux the mixture briefly to remove any water from the toluene.
- Cool the toluene, then add 14.5 mL of benzyl alcohol and 22.8 g of cinnamic acid.
- Heat the mixture to reflux. The cinnamic acid will dissolve as the reaction mixture heats up.
- Continue refluxing until water ceases to collect in the Dean-Stark trap (typically less than one hour).
- Turn off the heat and allow the mixture to cool to room temperature, at which point the crude benzyl cinnamate may precipitate.
- Add approximately 40 mL of diethyl ether to dissolve the solid.
- Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted cinnamic acid), water, and saturated sodium chloride solution.
- Dry the organic layer with anhydrous calcium chloride.
- Filter off the drying agent and remove the diethyl ether and toluene by evaporation (a rotary evaporator is recommended).
- The remaining crude product can be further purified by vacuum distillation.





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